8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione
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Overview
Description
8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a piperidine ring, a quinazoline moiety, and a purine core, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core purine structure. The process may include:
Formation of the Purine Core: This can be achieved through a series of condensation reactions involving appropriate precursors.
Attachment of the Quinazoline Moiety: This step often involves nucleophilic substitution reactions where the quinazoline derivative is introduced.
Incorporation of the Piperidine Ring: The piperidine ring is usually added through reductive amination or similar reactions.
Introduction of the Trideuterio But-2-ynyl Group: This step involves the use of deuterated reagents to ensure the incorporation of the trideuterio group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, chromatography, and recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the quinazoline and piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deuterated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
Medically, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and quinazoline moieties are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways. The trideuterio group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Linagliptin: A related compound used as a dipeptidyl peptidase-4 (DPP-4) inhibitor.
Quinazoline Derivatives: Compounds with similar quinazoline structures used in various therapeutic applications.
Purine Analogues: Compounds with purine cores used in antiviral and anticancer therapies.
Uniqueness
This compound’s uniqueness lies in its combination of a piperidine ring, a quinazoline moiety, and a purine core, along with the incorporation of a trideuterio group. This combination is not commonly found in other compounds, making it a unique candidate for various applications.
Properties
Molecular Formula |
C25H30N8O2 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C25H30N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17,21-22H,8-9,12-15,26H2,1-3H3/t17-,21?,22?/m1/s1/i1+1D3 |
InChI Key |
BTGFGXRESYKOCS-DUTLHGSLSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C#CCN1C2C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Canonical SMILES |
CC#CCN1C2C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Origin of Product |
United States |
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